4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

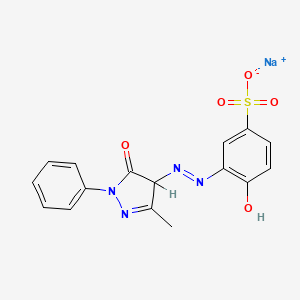

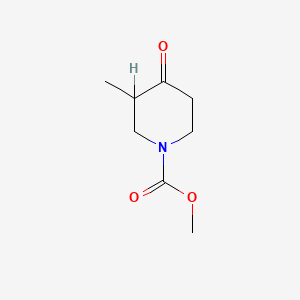

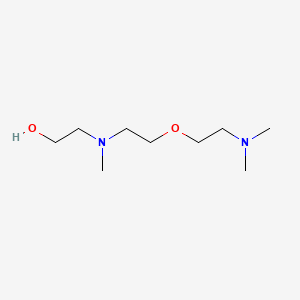

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a substrate for the hydrolytic activity of the chitinase enzyme . The release of the chromogenic end product p-nitrophenol can be measured at 405 nm .

Synthesis Analysis

The synthesis of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose involves the use of chitinase enzymes. These enzymes are expressed in organisms like the thermophilic filamentous fungus Rasamsonia emersonii . The chitinases are expressed as glycoproteins and have a GH18 catalytic domain .

Molecular Structure Analysis

The empirical formula of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is C30H44N4O18 . It has a molecular weight of 748.69 .

Chemical Reactions Analysis

The chitinases originating from the R. emersonii genome displayed endo-chitinase and chitobiosidase activity . Chit2 displayed the highest chitin-degrading ability at 3456 µmol/mg on 4-NP-triacetylchitotriose .

Physical And Chemical Properties Analysis

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a powder that is soluble in DMSO: 9.80-10.20 mg/mL, clear to slightly hazy, colorless to yellow . It should be stored at a temperature of 2-8°C .

科学的研究の応用

Enzymatic Synthesis and Substrate Specificity

Transglycosylation Activity in Enzymes : The study by Remenyik et al. (2003) introduced transglycosylation activity into human salivary alpha-amylase, which enabled the synthesis of 4-nitrophenyl glycosides, including 1-thio-beta-D-maltoside and maltotrioside, with yields up to 60%. This mutation preserved the enzyme's stereo- and regioselectivity, demonstrating a method for synthesizing glycosidic bonds with specific properties (Remenyik et al., 2003).

Enzymatic Glycosylation Using Acylated Sugar Donors : Hušáková et al. (2001) explored the enzymatic glycosylation using 6-O-acylated sugar donors and acceptors, catalyzed by beta-N-acetylhexosaminidase, to synthesize triacetylchitobiose derivatives. This study showcases the application of specific enzymatic processes to modify and create glycosidic structures for research purposes (Hušáková et al., 2001).

Method Development in Biochemistry

High-Level Production of Thermoacidophilic Beta-Glucosidase : Ng et al. (2010) reported the high yield of beta-glucosidase activity on 4-nitrophenyl beta-d-glucopyranoside achieved through solid-state fermentation. This enzyme's properties, including thermophilicity and acidophilicity, along with its potential in improving the efficiency of cellulosic bioconversion, illustrate the significant role of specific substrates in enzyme production and application (Ng et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

7699-38-9 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)